molecular formula C17H19N3O2S2 B12450390 1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea

1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea

Cat. No.: B12450390
M. Wt: 361.5 g/mol
InChI Key: QEKUFPVJTCTDCA-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea is a chemical research compound designed for investigational purposes in medicinal chemistry and drug discovery. This thiourea derivative incorporates a pyrrolidin-1-ylsulfonyl group, a scaffold recognized for its structural versatility and potential to enhance metabolic stability and membrane permeability in bioactive molecules . The thiourea moiety is a privileged structure in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, making it a versatile scaffold for developing enzyme inhibitors and receptor ligands . Thiourea derivatives are investigated for a broad spectrum of pharmacological activities. Research indicates that substituted thiourea analogs can exhibit potent cytotoxic activity against various human cancer cell lines, including colon, prostate, and leukemia cells, often by inducing apoptosis and reducing cell viability . Furthermore, the structural framework of this compound suggests potential as a starting point for developing kinase inhibitors , similar to established (thio)urea-based drugs like sorafenib and regorafenib, which target receptor tyrosine kinases . Beyond oncology research, thiourea derivatives are also explored for their antimicrobial, antioxidant, and anti-Alzheimer's properties, highlighting their value as a multifunctional chemotype in biological research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea

InChI

InChI=1S/C17H19N3O2S2/c21-24(22,20-12-4-5-13-20)16-10-8-15(9-11-16)19-17(23)18-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H2,18,19,23)

InChI Key

QEKUFPVJTCTDCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The synthesis of 1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea primarily involves two sequential steps:

  • Preparation of the 4-(pyrrolidin-1-ylsulfonyl)aniline intermediate.
  • Coupling with phenylisothiocyanate to form the thiourea moiety.

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline

The sulfonamide intermediate is synthesized via sulfonylation of 4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction of the nitro group.

Procedure from Source:
  • Sulfonylation:

    • 4-Nitrobenzenesulfonyl chloride (1.0 equiv) is reacted with pyrrolidine (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours.
    • The product, 4-nitro-$$N$$-(pyrrolidin-1-yl)benzenesulfonamide, is isolated by filtration (Yield: 85–90%).
  • Nitro Group Reduction:

    • The nitro compound is reduced using Fe powder (5.0 equiv) and NH$$_4$$Cl (0.5 equiv) in a 2:1 ethanol/water mixture at 100°C for 2.5 hours.
    • The resulting 4-(pyrrolidin-1-ylsulfonyl)aniline is purified via preparative HPLC (Yield: 72%).

Mechanistic Insight:
The Fe/NH$$_4$$Cl system generates in situ HCl, facilitating the reduction of the nitro group to an amine through a series of electron-transfer steps.

Thiourea Formation via Isothiocyanate Coupling

The aniline intermediate is reacted with phenylisothiocyanate to form the target thiourea.

Procedure from Source and:
  • Reaction Conditions:
    • 4-(Pyrrolidin-1-ylsulfonyl)aniline (1.0 equiv) and phenylisothiocyanate (1.1 equiv) are stirred in dry DMF at room temperature for 12 hours.
    • The product precipitates as a white solid and is filtered (Yield: 65–75%).

Optimization Notes:

  • Acetone as a solvent improves yield compared to THF or benzene.
  • Excess isothiocyanate (1.5 equiv) ensures complete conversion.

Alternative Synthetic Routes

One-Pot Thiourea Synthesis

A streamlined method combines sulfonamide formation and thiourea coupling in a single pot.

Procedure from Source:
  • Sulfonylation and Coupling:
    • 4-Aminophenylboronic acid (1.0 equiv), pyrrolidine (1.2 equiv), and phenylisothiocyanate (1.5 equiv) are reacted in acetonitrile with H$$2$$O$$2$$ as an oxidant.
    • The reaction proceeds at 80°C for 6 hours, yielding the target compound (Yield: 58%).

Advantages:

  • Eliminates isolation of intermediates.
  • Reduces solvent waste.

Microwave-Assisted Synthesis

Source highlights microwave techniques for analogous thioureas:

  • 4-(Pyrrolidin-1-ylsulfonyl)aniline and phenylisothiocyanate are irradiated at 100°C for 20 minutes in DMF.
  • Yield increases to 82% with reduced reaction time.

Analytical Validation

Synthetic products are characterized using:

  • $$^1$$H/$$^13$$C NMR: Confirm sulfonamide and thiourea protons (e.g., thiourea NH signals at δ 10.60–10.51 ppm).
  • HR-MS: Molecular ion peak at m/z 361.1327 [M+H]$$^+$$.
  • HPLC Purity: >95% in all reported methods.

Challenges and Optimization

Byproduct Formation

  • Issue: Competing urea formation from trace moisture.
  • Solution: Use anhydrous solvents and molecular sieves.

Solvent Selection

  • DMF vs. Acetone: DMF offers higher solubility, but acetone improves yields by minimizing side reactions.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Conventional Stepwise 72 4.5 hours High purity
One-Pot 58 6 hours Simplified workflow
Microwave-Assisted 82 20 minutes Rapid synthesis

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of thiourea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituent/Modification Biological Activity/Properties Reference
1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea Pyrrolidine sulfonyl group Hypothesized enhanced solubility/binding (theoretical) N/A
1-Phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea Cinnamoyl group Anti-nociceptive activity (in vivo)
1-Phenyl-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9i) Urea with piperazine-thiazole Lower activity compared to thiourea analogs
1-Phenyl-3-(4-(1-phenyl-1H-pyrazol-5-yl)phenyl)thiourea (4b) Pyrazole ring Unspecified (structural/electronic effects noted)
(E)-1-Phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea Azo (-N=N-) group Potential applications in dyes/sensors
1-Phenyl-3-(phenylsulfonyl)thiourea Phenylsulfonyl group Altered solubility vs. pyrrolidine sulfonyl
ZKT2 (1-phenyl-3-(2-(pyridin-2-yl)ethyl)thiourea derivatives) 4-Substituted phenyl + pyridinyl moiety High ethylene-like activity in plants

Key Findings from Comparative Studies

Thiourea vs. Urea Core: Thiourea derivatives generally exhibit superior biological activity compared to urea analogs. The anti-nociceptive activity of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea underscores the importance of the thiourea scaffold in pain relief applications .

This contrasts with phenylsulfonyl substituents (e.g., 1-Phenyl-3-(phenylsulfonyl)thiourea), where the absence of a cyclic amine may reduce conformational flexibility . Electron-Withdrawing Groups: Sulfonyl groups (e.g., pyrrolidine sulfonyl or phenylsulfonyl) enhance electrophilicity, which may improve binding to biological targets such as enzymes or receptors .

Positional Effects :

  • Substituents at the 4-position of the phenyl ring (e.g., ZKT2, ZKT3) significantly enhance biological activity. For example, ZKT2 showed EC50 values comparable to the ethylene precursor ACC in plant studies .

Mechanistic Insights: Thiourea derivatives with sulfonyl groups (e.g., pyrrolidine sulfonyl) may act as hydrogen-bond donors/acceptors, facilitating interactions with proteins or nucleic acids. This is supported by studies on anti-HIV thiourea derivatives, where sulfonyl groups contributed to protease inhibition .

Biological Activity

1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea is a synthetic compound belonging to the class of thiourea derivatives. Its unique structural features, including a thiourea core linked to a phenyl group and a pyrrolidinylsulfonyl substituent, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2S2C_{17}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of 361.5 g/mol. The compound's IUPAC name is 1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea. The structure facilitates interaction with various biological targets, enhancing its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC17H19N3O2S2
Molecular Weight361.5 g/mol
IUPAC Name1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity, particularly against human liver cancer cells. Studies have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation.

Case Study: Cytotoxicity Against Liver Cancer Cells

A study conducted on liver cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 15 µM, indicating potent cytotoxic effects.

Antibacterial and Antifungal Properties

Thiourea derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties.

Research Findings

In vitro tests against various bacterial strains, including Pseudomonas aeruginosa, showed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL. The mechanism of action appears to involve interference with bacterial enzyme systems critical for survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Molecular docking studies have indicated that the compound binds effectively to active sites on target enzymes, which is crucial for its inhibitory effects.

Compound NameIC50 (µM)Unique Features
1-Phenylthiourea20Known for taste perception studies
4-(Pyrrolidin-1-ylsulfonyl)aniline25Lacks thiourea linkage; studied for antibacterial activity
N,N-Dimethylthiourea>100Simpler structure; less biological activity

Q & A

Q. How to design interdisciplinary studies integrating this compound into materials science?

  • Methodological Answer :
  • Coordination Chemistry : Test metal-binding capacity (e.g., with Cu2+^{2+} or Zn2+^{2+}) for MOF synthesis.
  • Polymer Composites : Incorporate into polythiourea matrices for enhanced thermal stability.
  • Membrane Technology : Assess gas separation efficiency using mixed-matrix membranes .

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